molecular formula C10H11F3N2 B12069600 Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine

Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine

Cat. No.: B12069600
M. Wt: 216.20 g/mol
InChI Key: YAOMIDCXFUVPAI-UHFFFAOYSA-N
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Description

Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C9H12N2F3. It is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine typically involves the reaction of cyclopropylamine with 6-(trifluoromethyl)pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the methanamine group .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine
  • Cyclopropyl-(6-trifluoromethyl-pyridin-3-yl)-acetonitrile

Uniqueness

Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

cyclopropyl-[6-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-7(5-15-8)9(14)6-1-2-6/h3-6,9H,1-2,14H2

InChI Key

YAOMIDCXFUVPAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CN=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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